molecular formula C15H14N2O3 B2895142 3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one CAS No. 2034377-74-5

3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one

Cat. No. B2895142
CAS RN: 2034377-74-5
M. Wt: 270.288
InChI Key: XQYUNLGYBFJTFR-UHFFFAOYSA-N
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Description

3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as GSK-3 inhibitor, which is an enzyme that plays a crucial role in the regulation of various cellular processes, such as glycogen metabolism, cell proliferation, and apoptosis.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research demonstrates the utility of related compounds as key intermediates in synthesizing a wide variety of heterocyclic structures. For example, one study detailed the efficient regiospecific annulation of heterocycles, showcasing the versatility of certain compounds in creating novel heterocyclic frameworks with potential application in medicinal chemistry and material sciences (Sarvesh Kumar, H. Ila, H. Junjappa, 2007). Another investigation focused on the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters, highlighting the potential for generating biologically active molecules (M. Badr, M. M. Aly, A. Fahmy, M. E. Mansour, 1981).

Antimicrobial Activities

Further studies explore the antimicrobial properties of synthesized compounds, indicating the research's implications for drug development. For instance, the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities shed light on the potential therapeutic uses of these compounds (Hacer Bayrak, A. Demirbaş, N. Demirbas, S. Karaoglu, 2009).

Photophysical Properties

The investigation into the photophysical properties of novel fused oxazapolycyclic skeletons, such as dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, offers insights into the material sciences, potentially impacting the development of new optical materials (Petr P. Petrovskii, O. Tomashenko, M. Novikov, A. Khlebnikov, H. Stoeckli-Evans, 2017).

Novel Synthesis Methods

The development of new and convenient methods for preparing heterocyclic compounds, such as the preparation of 2-substituted quinazolines, illustrates the ongoing innovation in synthetic organic chemistry. This research not only expands the toolbox of synthetic chemists but also paves the way for creating new molecules with potential application in various scientific fields (J. V. Eynde, J. Godin, A. Mayence, A. Maquestiau, E. Anders, 1993).

Mechanism of Action

Target of Action

The primary target of 3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that plays a crucial role in the regulation of brain chemistry and is implicated in a variety of mental, cognitive, metabolic, neurological, and neurodegenerative disorders .

Mode of Action

This compound acts as a modulator of TAAR1 It interacts with the receptor, influencing its activity and modulating the signaling pathways it controls

Biochemical Pathways

The modulation of TAAR1 by this compound affects various biochemical pathways. TAAR1 is known to influence several neurotransmitter systems, including dopamine, serotonin, and norepinephrine . By modulating TAAR1 activity, this compound can potentially impact these neurotransmitter systems and their associated physiological functions.

Result of Action

The modulation of TAAR1 by this compound can have various molecular and cellular effects, depending on the specific context. Given TAAR1’s role in neurotransmitter regulation, these effects could potentially include changes in neurotransmitter levels, alterations in neuronal signaling, and impacts on cognitive and neurological function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with TAAR1. Additionally, individual variations in factors like genetics and metabolism can also influence the compound’s effects .

properties

IUPAC Name

3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-14-12(5-3-7-16-14)15(19)17-8-9-20-13-6-2-1-4-11(13)10-17/h1-7H,8-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYUNLGYBFJTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1C(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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